

# 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone molecular structure

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## Compound of Interest

Compound Name:	3'-Chloro-3-(3,5-dimethylphenyl)propiophenone
CAS No.:	898780-53-5
Cat. No.:	B3023890

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Structural and Synthetic Paradigm of **3'-Chloro-3-(3,5-dimethylphenyl)propiophenone**: A Comprehensive Guide for Drug Discovery

## Executive Overview & Molecular Architecture

In the landscape of modern medicinal chemistry, the 1,3-diarylpropan-1-one (dihydrochalcone) framework serves as a privileged scaffold for developing novel therapeutics. The target molecule, **3'-chloro-3-(3,5-dimethylphenyl)propiophenone** (CAS: 898780-53-5)[1], is a highly functionalized derivative within this class.

Structurally, the molecule consists of three distinct domains:

- **Ring A (Hydrogen Bond Acceptor/Lipophilic Domain):** A 3-chlorophenyl ring derived from the acetophenone precursor. The meta-chloro substitution enhances the molecule's lipophilicity (LogP) and provides metabolic stability against cytochrome P450-mediated aromatic oxidation.

- The Linker (Conformational Flexibility): A saturated three-carbon propanone chain. Unlike its rigid chalcone precursor, the sp<sup>3</sup>-hybridized ethylene bridge allows the two aryl rings to adopt non-planar, orthogonal conformations necessary for induced-fit binding in deep protein pockets[2].
- Ring B (Hydrophobic Anchor): A 3,5-dimethylphenyl group. The symmetrical methyl groups act as steric anchors, often occupying hydrophobic sub-pockets in target receptors (such as the active sites of inflammatory kinases).

Table 1: Quantitative Physicochemical Profile

Parameter	Specification
IUPAC Nomenclature	<b>1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one</b>
CAS Registry Number	898780-53-5
PubChem CID	24726499
Molecular Formula	C <sub>17</sub> H <sub>17</sub> ClO
Molecular Weight	272.77 g/mol
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	1 (Carbonyl Oxygen)

| Rotatable Bonds | 4 |

## Strategic Synthesis & Causality

The architectural assembly of **3'-chloro-3-(3,5-dimethylphenyl)propiophenone** requires a highly controlled, two-step synthetic sequence: a base-catalyzed Claisen-Schmidt condensation followed by a chemoselective reduction[3].

Causality in Reaction Design: The primary challenge in this synthesis is the chemoselectivity of the second step. The intermediate chalcone contains three reducible moieties: the

-unsaturated alkene, the carbonyl group, and the aryl chloride. Standard heterogeneous catalytic hydrogenation (e.g., Pd/C with

) is contraindicated because it frequently leads to the hydrodehalogenation of the 3'-chloro substituent and over-reduction of the ketone to a secondary alcohol.

To bypass this, we utilize Wilkinson's Catalyst

. Operating via a homogeneous mechanism, this bulky transition-metal complex is highly sensitive to steric hindrance and electronic factors. It selectively coordinates to and reduces the unhindered alkene while completely ignoring the polar carbonyl and the robust C-Cl bond, ensuring absolute regiocontrol[2].

## Self-Validating Experimental Protocols

### Step 1: Synthesis of the Intermediate Chalcone

(E)-1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)prop-2-en-1-one

- Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3-chloroacetophenone (10.0 mmol) and 3,5-dimethylbenzaldehyde (10.0 mmol) in 50 mL of absolute ethanol.
  - Causality: Ethanol is selected as the solvent because it solubilizes both aromatic precursors but has lower solubility for the highly conjugated chalcone product. This allows the product to precipitate upon cooling, driving the equilibrium forward via Le Chatelier's principle.
- Catalysis: Cool the mixture to 0°C. Dropwise, add 10 mL of a 20% aqueous NaOH solution while stirring vigorously.
  - Causality: The base deprotonates the  $\alpha$ -carbon of the acetophenone to form a nucleophilic enolate, which attacks the electrophilic carbonyl of the benzaldehyde.
- Propagation & Isolation: Allow the reaction to warm to room temperature and stir for 4 hours. Neutralize with 1M HCl, filter the resulting yellow precipitate, and recrystallize from hot ethanol.
- Orthogonal Validation:

- $^1\text{H}$  NMR ( ): Confirm the formation of the -isomer by identifying the characteristic trans-alkene doublet signals for the and protons at  $\sim 7.5 - 7.8$  ppm, exhibiting a large coupling constant ( Hz).

## Step 2: Chemoselective Reduction to Dihydrochalcone

1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one

- System Purging: In an oven-dried Schlenk flask, dissolve the intermediate chalcone (5.0 mmol) in 30 mL of a degassed Toluene/Ethanol (1:1) mixture.
- Catalyst Addition: Add Wilkinson's catalyst (0.25 mmol, 5 mol%). Seal the flask and purge the atmosphere with Argon three times.
- Hydrogenation: Introduce Hydrogen gas ( ) via a balloon (1 atm). Stir the homogenous red-brown solution at room temperature for 12 hours.
  - Causality: Mild pressure (1 atm) and room temperature are strictly maintained to prevent any background reduction of the ketone or cleavage of the aryl-chloride bond.
- Workup: Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 9:1) to yield a white solid.
- Orthogonal Validation:
  - Mass Spectrometry (LC-MS): Confirm the exact mass and ensure the retention of the 3:1 isotopic ratio indicative of the chlorine atom (

Cl :

Cl).

- <sup>1</sup>H NMR (

): Validate the disappearance of the alkene doublets and the emergence of two coupled, triplet-like multiplets at

~3.0 - 3.3 ppm, corresponding to the newly saturated

bridge.

- IR Spectroscopy: Confirm the retention of the strong carbonyl stretching frequency at ~1680

.

## Pharmacological Scaffolding & Biological Relevance

Dihydrochalcones and 1,3-diarylpropan-1-ones are extensively documented for their potent anti-inflammatory properties. Specifically, these scaffolds are known to inhibit the production of Nitric Oxide (NO) in activated macrophages by downregulating the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)[4].

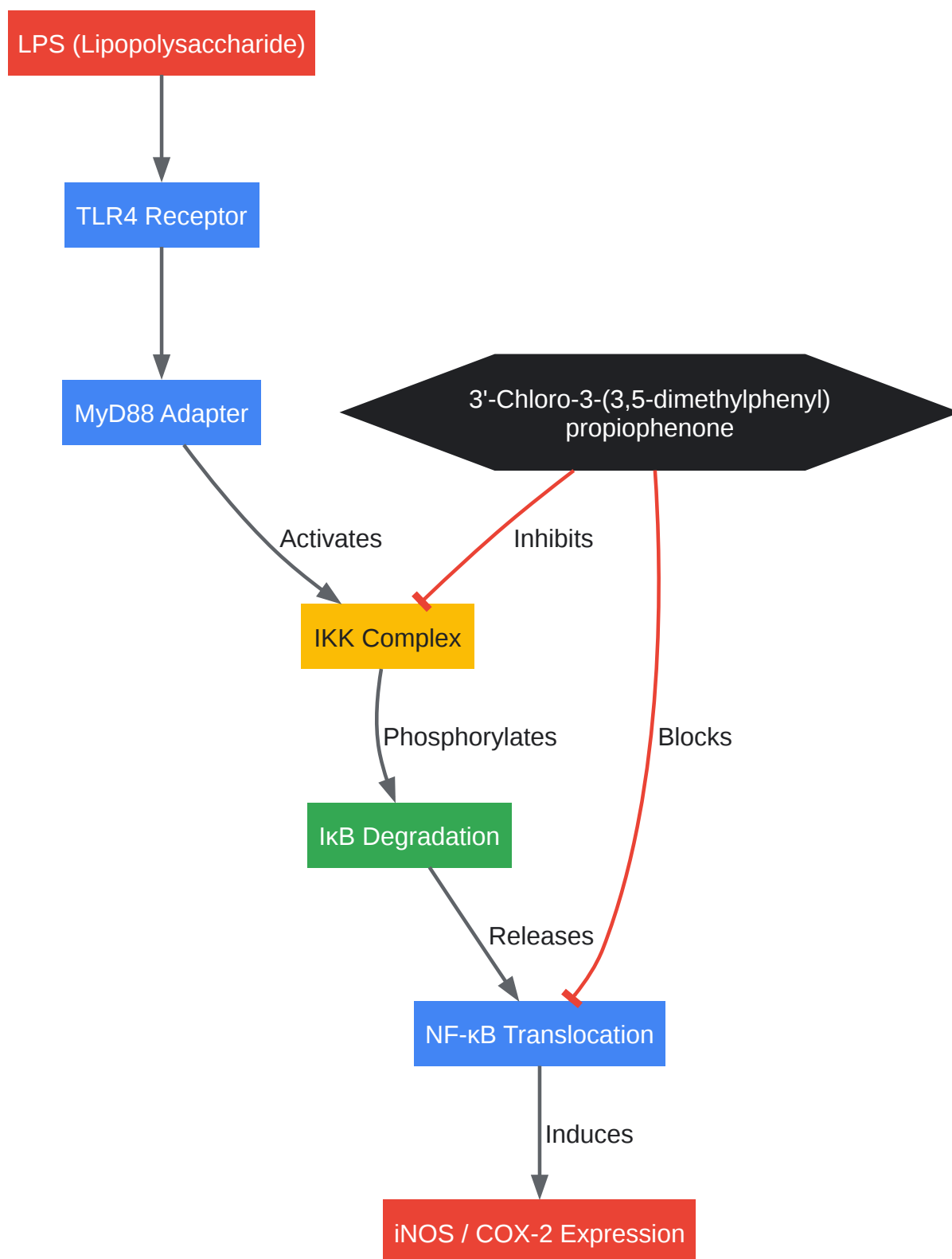
Mechanistically, molecules like **3'-chloro-3-(3,5-dimethylphenyl)propiophenone** act upstream by attenuating the NF-

B signaling cascade. By preventing the phosphorylation of the I

B kinase (IKK) complex, the dihydrochalcone prevents the degradation of I

B, thereby trapping NF-

B in the cytosol and blocking its translocation to the nucleus where it would otherwise trigger inflammatory gene transcription[4].



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Mechanism of NF-κB pathway inhibition by dihydrochalcone derivatives.

## References

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